3-Phenyldibenzofuran

説明

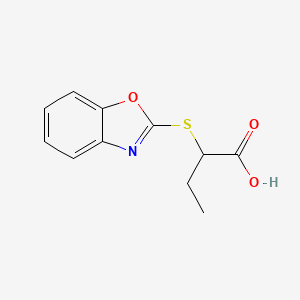

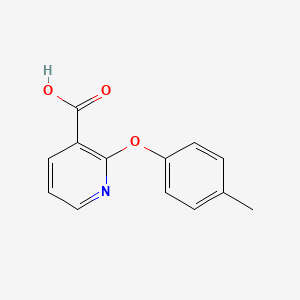

3-Phenyldibenzofuran is a chemical compound with the formula C18H12O . It is a complex organic molecule that is part of the benzofuran family .

Synthesis Analysis

The synthesis of this compound has been achieved by a few research groups . The synthesis involves complex chemical reactions and the use of catalysts . Recent advances in the synthesis of dibenzofurans have been reported, which involve creating the C–O bond of the furan ring and the formation of dibenzofurans by cyclizing diarylether derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring fused with a phenyl group . The molecular weight of this compound is 244.2873 .Physical And Chemical Properties Analysis

This compound is a complex organic molecule with the formula C18H12O . Its molecular weight is 244.2873 . Further physical and chemical properties are not well-documented in the available literature.科学的研究の応用

Geological and Environmental Studies

3-Phenyldibenzofuran (PhDBF) has been identified in sedimentary rocks, bitumen, and hydrothermal petroleum. These studies involve a detailed analysis of the retention times and mass spectra of PhDBFs, contributing to the understanding of geological processes and environmental impacts. For instance, Marynowski et al. (2002) reported the detection of all four possible positional isomers of PhDBF in these samples, indicating its role in the formation of more condensed heterocyclic polycyclic aromatic compounds (Marynowski, Rospondek, Reckendorf, & Simoneit, 2002).

Synthesis of Benzofuran Fused Heterocycles

PhDBF derivatives have been used as building blocks for the synthesis of various benzofuran fused heterocycles. Murai, Miki, and Ohe (2009) developed a new route to create 3-acyl-2-aminobenzofuran derivatives, demonstrating their potential in constructing complex molecular structures (Murai, Miki, & Ohe, 2009).

Anticancer Research

Research has shown that PhDBF derivatives can act as anticancer agents. For example, Romagnoli et al. (2012) synthesized a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, a new class of tubulin polymerization inhibitors showing growth inhibition activity in cancer cell lines (Romagnoli et al., 2012).

Polymer Chemistry

PhDBF-based polymers have been explored for their potential in electronic applications. Zhang et al. (2014) studied Pd-catalyzed amination polymerization of aminobenzodifuranone monomers, revealing their suitability for electronic applications due to their high photostability and extinction coefficients (Zhang, Ghasimi, Tieke, Schade, & Spange, 2014).

Antiestrogen Breast Cancer Agents

Li et al. (2013) explored the application of 3-acyl-5-hydroxybenzofuran derivatives as potential drugs for breast cancer. Their study highlighted the significance of these compounds in developing new therapeutic strategies against breast cancer (Li, He, Luo, Huang, & Deng, 2013).

将来の方向性

Benzofuran compounds, including 3-Phenyldibenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring the biological activities of this compound and its potential applications in medicine .

特性

IUPAC Name |

3-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLYSVMPRLLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396843 | |

| Record name | 3-phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5834-20-8 | |

| Record name | 3-phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)

![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1622357.png)

![8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1622359.png)